molecular formula C20H18Cl2N2O3S B2503370 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034317-03-6

8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2503370
CAS No.: 2034317-03-6
M. Wt: 437.34
InChI Key: LDANEFJPXMANFH-UHFFFAOYSA-N
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Description

8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a dichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dichlorobenzenesulfonyl group via sulfonylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.

    Reduction: The nitro groups on the quinoline can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core would yield quinoline N-oxide, while reduction of nitro groups would yield the corresponding amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structure suggests potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and dichlorobenzenesulfonyl group could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring may exhibit similar biological activities.

    Dichlorobenzenesulfonyl derivatives: These compounds share the dichlorobenzenesulfonyl group and may have similar reactivity.

Uniqueness

8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of its structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

8-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3S/c21-16-6-2-7-17(22)20(16)28(25,26)24-12-9-15(10-13-24)27-18-8-1-4-14-5-3-11-23-19(14)18/h1-8,11,15H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDANEFJPXMANFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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